3-(2-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a morpholinyl propyl chain, and an oxazole carboxamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the hydroxyphenyl and morpholinyl propyl intermediates. These intermediates are then coupled with an oxazole carboxamide precursor under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The morpholinyl propyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinone derivatives, amines, and substituted oxazole compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
3-(2-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholinyl propyl chain can enhance solubility and bioavailability. The oxazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Hydroxyphenyl)-3-phenylpropyl]morpholin-4-ium
- 4-{2-Hydroxy-3-[2-(methoxycarbonyl)-1H-1benzofuro[3,2-b]pyrrol-1-yl]propyl}morpholin-4-ium chloride .
Uniqueness
Compared to similar compounds, 3-(2-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H21N3O4/c21-15-5-2-1-4-13(15)14-12-16(24-19-14)17(22)18-6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12,21H,3,6-11H2,(H,18,22) |
InChI Key |
KYEBNCZWZAYSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NO2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.